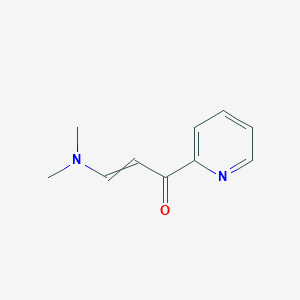

3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

描述

3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is an enaminone derivative characterized by a pyridin-2-yl group at the ketone position and a dimethylamino substituent on the α,β-unsaturated carbonyl system. It is synthesized via Claisen-Schmidt condensation or by reacting substituted acetophenones with dimethylformamide dimethyl acetal (DMF-DMA), yielding liquid or low-melting-point products (63–90% yields) . This compound serves as a versatile intermediate in heterocyclic synthesis, particularly for constructing pyrazolo[1,5-a]pyrimidines under oxidative halogenation conditions (63% yield for iodinated products) . Its electron-rich dimethylamino group enhances reactivity in cycloaddition and cyclization reactions, distinguishing it from simpler chalcones .

属性

IUPAC Name |

3-(dimethylamino)-1-pyridin-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12(2)8-6-10(13)9-5-3-4-7-11-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWERGHWJEBQNQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701259689 | |

| Record name | 3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701259689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66521-54-8 | |

| Record name | 3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66521-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701259689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the condensation of 2-acetylpyridine with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

化学反应分析

Types of Reactions: 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyridine derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the propenone moiety to a saturated ketone.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Various nucleophiles such as amines or halides under basic conditions.

Major Products:

Oxidation: Pyridine derivatives with oxidized functional groups.

Reduction: Saturated ketones.

Substitution: Functionalized pyridine derivatives.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with neurotransmitter systems makes it a valuable compound in drug discovery efforts aimed at treating conditions such as depression and anxiety .

Case Study: Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. For instance, studies on its efficacy against the MDA-MB-231 triple-negative breast cancer cell line revealed an IC50 value indicating potent inhibition of cell proliferation, surpassing standard chemotherapeutic agents like 5-Fluorouracil . This suggests potential therapeutic applications in oncology.

Agricultural Chemistry

Enhancement of Crop Protection Products:

In agricultural chemistry, this compound is employed in formulating agrochemicals. Its inclusion enhances the efficacy and stability of crop protection products, which is crucial for sustainable agricultural practices . The compound's properties facilitate improved performance in pest control formulations.

Material Science

Development of Advanced Materials:

The compound is explored for its potential in material science, particularly in creating advanced materials such as polymers and coatings. Its unique chemical properties allow for the development of materials with enhanced performance and durability, making it suitable for various industrial applications .

Biochemical Research

Role in Enzyme Interactions:

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways. Its ability to form covalent bonds with nucleophilic sites in proteins allows researchers to investigate enzyme inhibition mechanisms, providing insights into innovative therapeutic strategies .

Potential as a Bioactive Molecule:

The compound has been investigated for its potential bioactive properties, including antimicrobial activity. Preliminary studies suggest it may possess activity against various bacterial strains, warranting further exploration for developing new antimicrobial agents .

作用机制

The mechanism of action of 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

相似化合物的比较

Comparative Analysis with Structural Analogs

Substituent Effects on Physical and Spectral Properties

The substituents on the aryl or heteroaryl groups significantly influence melting points, yields, and spectral features. For example:

- Chlorophenyl derivatives :

- (E)-1-(2-Chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one (3a) exhibits a high melting point (192–194°C) and strong IR carbonyl absorption at 1710 cm⁻¹ .

- The 4-chloro analog (3c) shows a lower melting point (124°C) and shifted carbonyl peaks (1675 cm⁻¹), likely due to reduced crystallinity from para-substitution .

- Bulkier substituents :

- Electron-withdrawing groups: Nitro-substituted derivatives (e.g., (E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one) show redshifted absorption due to increased conjugation and electron withdrawal .

Table 1: Key Properties of Selected Analogs

*Note: IR data for the target compound is inferred from similar enaminones .

Structural and Computational Insights

- Electronic Effects: Density functional theory (DFT) studies show that the dimethylamino group lowers the HOMO-LUMO gap compared to methyl or nitro substituents, enhancing charge transfer and NLO responses .

生物活性

3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, also known as (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a unique structure that includes a dimethylamino group, a pyridinyl group, and a propenone moiety. Its synthesis typically involves the condensation of 2-acetylpyridine with dimethylamine in the presence of a base, yielding the (E)-isomer under controlled conditions.

Antimicrobial Properties

Research indicates that (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell membranes, although further studies are required to elucidate the precise pathways involved.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it has demonstrated potent antiproliferative effects against several cancer types, including HeLa (cervical cancer), A549 (lung cancer), and HT29 (colon cancer) cells. Notably, it displayed an IC50 value in the low nanomolar range, indicating high potency against these cancer cell lines .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (nM) |

|---|---|

| HeLa | 38 |

| A549 | 43 |

| HT29 | 30 |

| MDA-MB-231 | 430 |

The compound's mechanism of action in cancer cells includes inducing cell cycle arrest at the G2/M phase. This was evidenced by increased cyclin B expression and decreased cdc2 phosphorylation in treated cells, which are critical markers for mitotic progression .

Case Studies and Research Findings

Several studies have highlighted the biological potential of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one:

- Study on Antiproliferative Effects : A study demonstrated that modifications in the chemical structure could enhance or diminish the antiproliferative activity of similar compounds. For instance, structural variations led to significant differences in potency against various cancer cell lines .

- Mechanistic Insights : Another study provided insights into the molecular interactions between this compound and its targets within cancer cells. It was found that the compound could bind to specific enzymes or receptors, modulating their activity and leading to apoptosis in malignant cells .

- Toxicity Assessments : Toxicity evaluations indicated that while (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one exhibits significant activity against cancer cells, it shows reduced toxicity towards normal cells, making it a promising candidate for therapeutic development .

常见问题

Q. What are the key synthetic routes for 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

The compound is synthesized via condensation reactions between 2-acetylpyridine and dimethylformamide-dimethylacetal (DMF-DMA). Yield optimization requires precise control of temperature (typically 80–100°C), solvent selection (e.g., ethanol or toluene), and stoichiometric ratios. For example, yields range from 38% to 66% depending on substituent effects and purification methods . IR and NMR spectroscopy are critical for verifying the enaminone structure, particularly the characteristic C=O stretch (~1670–1710 cm⁻¹) and vinyl proton signals (δ 6.5–8.5 ppm) .

Q. How is the compound characterized structurally, and what techniques validate its purity?

X-ray crystallography is the gold standard for structural confirmation, revealing planar geometry and key bond lengths (e.g., C=O ~1.22 Å, C=C ~1.34 Å) . Complementary techniques include:

Q. What role does the compound play as a ligand in coordination chemistry?

The enaminone acts as a hemilabile ligand , coordinating transition metals (e.g., Rh(I), Ir(I)) via the pyridyl nitrogen and carbonyl oxygen. The dimethylamino group introduces steric and electronic flexibility, enabling dynamic binding modes that enhance catalytic activity in cross-coupling reactions. Crystal structures of Rh/Ir complexes show distorted square-planar geometries, with bond angles critical for reactivity .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s coordination behavior and catalytic applications?

Substituents on the pyridyl ring (e.g., electron-withdrawing groups) modulate metal-ligand bond strength and catalytic efficiency. For instance, chlorophenyl derivatives exhibit reduced catalytic turnover due to increased steric hindrance, while methoxy groups enhance electron density at the metal center, improving oxidative addition rates. DFT calculations correlate Hammett σ values with reaction kinetics .

Q. What challenges arise in resolving the crystal structure of derivatives, and how are they addressed?

Disorder in the dimethylamino group or solvent molecules complicates refinement. SHELXL software (with Hirshfeld surface analysis) resolves these issues by optimizing anisotropic displacement parameters and hydrogen-bonding networks. For example, in (E)-3-[4-(diphenylamino)phenyl]-1-(pyridin-2-yl)prop-2-en-1-one, disorder was modeled using PART instructions, achieving R1 < 0.05 .

Q. How do nonlinear optical (NLO) properties of pyridyl chalcone derivatives compare, and what methodologies quantify these effects?

Z-scan techniques with ultrafast lasers (e.g., 180 fs pulses at 532 nm) measure third-order NLO coefficients. Derivatives with extended π-conjugation (e.g., pyrenyl substituents) show enhanced nonlinear absorption (β ~10⁻¹⁰ m/W). TD-DFT calculations align with experimental UV-Vis data, revealing charge-transfer transitions critical for NLO activity .

Q. What contradictions exist in reported antimicrobial activities of triazolo[1,5-a]pyrimidine derivatives synthesized from this compound?

Discrepancies arise from varying substituent patterns and assay conditions. For example, 7-(2-pyridyl)-triazolo-pyrimidines show MIC values ranging from 8–64 µg/mL against S. aureus, depending on the substitution at C-5. SAR studies suggest that electron-donating groups improve membrane penetration but may reduce target binding affinity .

Methodological Insights

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield .

- Crystallography : Employ TWINABS for correcting absorption effects in twinned crystals .

- Computational Modeling : Combine Hirshfeld surface analysis with QTAIM (Quantum Theory of Atoms in Molecules) to map intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。